![molecular formula C19H22N2O2 B4434908 N-[3-(acetylamino)phenyl]-3-(4-ethylphenyl)propanamide](/img/structure/B4434908.png)
N-[3-(acetylamino)phenyl]-3-(4-ethylphenyl)propanamide
Vue d'ensemble
Description
N-[3-(acetylamino)phenyl]-3-(4-ethylphenyl)propanamide, also known as celecoxib, is a nonsteroidal anti-inflammatory drug (NSAID) that has been widely used for the treatment of pain and inflammation associated with various conditions. Celecoxib is a selective cyclooxygenase-2 (COX-2) inhibitor that works by blocking the production of prostaglandins, which are responsible for inflammation and pain.
Mécanisme D'action
Celecoxib works by selectively inhibiting the COX-2 enzyme, which is responsible for the production of prostaglandins involved in inflammation and pain. By inhibiting COX-2, N-[3-(acetylamino)phenyl]-3-(4-ethylphenyl)propanamide reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
Celecoxib has been shown to have several biochemical and physiological effects, including anti-inflammatory, analgesic, antipyretic, and anti-tumor effects. Celecoxib also has effects on platelet aggregation and thrombosis, which may contribute to its cardioprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
Celecoxib has several advantages for lab experiments, including its selectivity for COX-2, which allows for the investigation of the specific effects of COX-2 inhibition. Celecoxib is also available in both oral and injectable forms, which allows for the investigation of different routes of administration. However, N-[3-(acetylamino)phenyl]-3-(4-ethylphenyl)propanamide also has limitations, including its potential for off-target effects and its potential for inducing gastrointestinal and cardiovascular side effects.
Orientations Futures
There are several future directions for the investigation of N-[3-(acetylamino)phenyl]-3-(4-ethylphenyl)propanamide, including its potential for combination therapy with other drugs for the treatment of cancer and Alzheimer's disease. Celecoxib may also be investigated for its potential for the prevention of cardiovascular diseases. In addition, the development of novel COX-2 inhibitors with improved selectivity and reduced side effects may be a future direction for the investigation of this class of drugs.
Applications De Recherche Scientifique
Celecoxib has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and cardiovascular diseases. Several preclinical and clinical studies have shown that N-[3-(acetylamino)phenyl]-3-(4-ethylphenyl)propanamide has anti-tumor effects in different types of cancer, including breast, lung, prostate, and colorectal cancer. Celecoxib has also been shown to have neuroprotective effects in Alzheimer's disease by reducing inflammation and oxidative stress. In addition, N-[3-(acetylamino)phenyl]-3-(4-ethylphenyl)propanamide has been investigated for its potential cardioprotective effects by reducing inflammation and thrombosis.
Propriétés
IUPAC Name |
N-(3-acetamidophenyl)-3-(4-ethylphenyl)propanamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2/c1-3-15-7-9-16(10-8-15)11-12-19(23)21-18-6-4-5-17(13-18)20-14(2)22/h4-10,13H,3,11-12H2,1-2H3,(H,20,22)(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUUXJWWKRZSPDY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CCC(=O)NC2=CC=CC(=C2)NC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.